molecular formula C21H22O6 B3063458 5'-Prenylhomoeriodictyol CAS No. 671781-82-1

5'-Prenylhomoeriodictyol

Cat. No. B3063458
CAS RN: 671781-82-1
M. Wt: 370.4 g/mol
InChI Key: UQFQODVSORPELA-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Prenylhomoeriodictyol is a natural product found in Erythrina berteroana, Erythrina mildbraedii, and Erythrina abyssinica with data available.

Scientific Research Applications

  • Cancer Chemoprevention by 7-Prenyloxycoumarins : This research discusses the cancer chemopreventive activity of 7-prenyloxycoumarins, a group of secondary metabolites found in plants. The study explores their potential as natural therapeutic agents against various types of cancers. This suggests that compounds like 5'-Prenylhomoeriodictyol, which may share similar structural characteristics, could also have applications in cancer chemoprevention research (Sahebkar & Iranshahi, 2010).

  • Reprogramming Substrate and Catalytic Promiscuity of Tryptophan Prenyltransferases : This study advances our understanding of enzyme family by analyzing tryptophan prenyltransferases. The research highlights how these enzymes, which facilitate prenylation, can be engineered to produce novel prenylated compounds. This could be relevant to the study of this compound in the context of synthesizing new compounds (Ostertag et al., 2020).

  • Nuclear Prenylation of 2-O-methyl phloroacetophenone : This research investigates the prenylation of 2-O-methyl phloroacetophenone, leading to the formation of different prenyl derivatives. This study is relevant as it demonstrates the chemical processes involved in prenylation, which is key to understanding compounds like this compound (Jain & Zutshi, 1972).

properties

CAS RN

671781-82-1

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-[4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O6/c1-11(2)4-5-12-6-13(7-19(26-3)21(12)25)17-10-16(24)20-15(23)8-14(22)9-18(20)27-17/h4,6-9,17,22-23,25H,5,10H2,1-3H3/t17-/m0/s1

InChI Key

UQFQODVSORPELA-KRWDZBQOSA-N

Isomeric SMILES

CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)OC)O)C

SMILES

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC)O)C

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Prenylhomoeriodictyol
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5'-Prenylhomoeriodictyol
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5'-Prenylhomoeriodictyol
Reactant of Route 4
5'-Prenylhomoeriodictyol
Reactant of Route 5
5'-Prenylhomoeriodictyol
Reactant of Route 6
5'-Prenylhomoeriodictyol

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